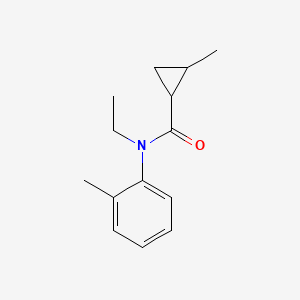![molecular formula C15H17N3O2 B7492250 Imidazol-1-yl-[2-(4-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492250.png)
Imidazol-1-yl-[2-(4-methoxyphenyl)pyrrolidin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazol-1-yl-[2-(4-methoxyphenyl)pyrrolidin-1-yl]methanone is a chemical compound that has been widely studied for its potential in various scientific research applications. It is commonly referred to as MPIM and is a member of the pyrrolidine class of compounds. MPIM has shown promise in a variety of fields, including medicinal chemistry, neuroscience, and biochemistry.
Wirkmechanismus
The mechanism of action of MPIM is not fully understood. However, it is believed to work by binding to certain receptors in the body, which can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
MPIM has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which can help to reduce swelling and pain. It has also been shown to have antioxidant properties, which can help to protect the body against damage from free radicals. In addition, MPIM has been shown to have potential as a treatment for various neurological disorders, including Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
There are several advantages and limitations to using MPIM in lab experiments. One of the main advantages is that it is a relatively stable compound, which makes it easy to work with in the lab. However, one of the limitations is that it can be difficult to synthesize, which can make it expensive to use in large quantities.
Zukünftige Richtungen
There are many future directions for research on MPIM. One area of research that shows promise is in the development of new treatments for neurological disorders. MPIM has been shown to have potential as a treatment for Alzheimer's disease, and further research in this area could lead to the development of new drugs that are more effective and have fewer side effects. Another area of research that shows promise is in the development of new painkillers and anti-inflammatory agents. MPIM has been shown to have potential in this area, and further research could lead to the development of new drugs that are more effective and have fewer side effects. Overall, MPIM is a promising compound that has the potential to lead to many new discoveries in the field of scientific research.
Synthesemethoden
The synthesis of MPIM is a complex process that involves several steps. The initial step is the synthesis of 4-methoxyphenylacetic acid, which is then converted to 2-(4-methoxyphenyl)pyrrolidine. The final step involves the reaction of imidazole with 2-(4-methoxyphenyl)pyrrolidine to produce MPIM.
Wissenschaftliche Forschungsanwendungen
MPIM has been studied for its potential in various scientific research applications. One of the most promising areas of research is in the field of medicinal chemistry. MPIM has been shown to have potential as a treatment for various diseases, including cancer and Alzheimer's disease. It has also been studied for its potential as a painkiller and anti-inflammatory agent.
Eigenschaften
IUPAC Name |
imidazol-1-yl-[2-(4-methoxyphenyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-20-13-6-4-12(5-7-13)14-3-2-9-18(14)15(19)17-10-8-16-11-17/h4-8,10-11,14H,2-3,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDBGJFLKKNMMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCN2C(=O)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[6-(dimethylamino)pyridin-3-yl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7492172.png)
![1-[3-(1H-benzimidazol-2-yl)propyl]-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]urea](/img/structure/B7492186.png)

![1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-prop-2-ynylurea](/img/structure/B7492201.png)
![N-(2,2,6,6-tetramethylpiperidin-4-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7492211.png)

![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7492224.png)
![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7492228.png)



![[2-(4-Ethoxyphenyl)pyrrolidin-1-yl]-imidazol-1-ylmethanone](/img/structure/B7492267.png)